

Application Notes and Protocols: Preparation of Tioxolone Niosomal Formulations

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Compound of Interest

Compound Name: Tioxolone (Standard)

Cat. No.: B001104

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Introduction

Tioxolone is a compound with a range of biological activities, including cytostatic, antipsoriatic, antibacterial, and anti-mycotic properties.[1] It functions as a potent inhibitor of the metalloenzyme carbonic anhydrase I.[1] Niosomal formulations offer a promising approach to enhance the therapeutic efficacy of drugs like Tioxolone. Niosomes are vesicular drug delivery systems composed of non-ionic surfactants and cholesterol, which can encapsulate both hydrophilic and lipophilic compounds.[2] This document provides detailed protocols for the preparation and characterization of Tioxolone-loaded niosomes, presenting illustrative data for formulation optimization and in vitro performance.

Experimental Protocols

Protocol 1: Preparation of Tioxolone Niosomes by Thin-Film Hydration

This protocol describes the preparation of Tioxolone-loaded niosomes using the widely adopted thin-film hydration technique.[3][4]

Materials:

- Tioxolone

- Non-ionic surfactants (e.g., Span 60, Tween 60)
- Cholesterol
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

- Rotary evaporator
- Water bath
- Round-bottom flask (500 mL)
- Probe sonicator
- Syringe filters (0.45 μm)

Procedure:

- Lipid Film Formation:
 - Accurately weigh Tioxolone, a non-ionic surfactant (e.g., Span 60), and cholesterol in the desired molar ratio (refer to Table 1 for examples).
 - Dissolve the weighed components in a sufficient volume of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath maintained at 60°C.
 - Rotate the flask and gradually reduce the pressure to evaporate the organic solvents, resulting in the formation of a thin, dry film on the inner wall of the flask.

- Hydration of the Film:
 - Introduce a specific volume of pre-warmed (60°C) Phosphate Buffered Saline (PBS, pH 7.4) into the flask containing the thin film.
 - Continue to rotate the flask in the water bath at 60°C for 1 hour to ensure complete hydration of the film. This process leads to the formation of a milky suspension of multilamellar niosomes.
- Size Reduction:
 - To obtain smaller, unilamellar vesicles, subject the niosomal suspension to probe sonication on an ice bath for 5-10 minutes.
 - Alternatively, the niosomal suspension can be extruded through polycarbonate membranes of a defined pore size.
- Purification:
 - To remove the untrapped Tioxolone, centrifuge the niosomal suspension at a high speed (e.g., 15,000 rpm) for 1 hour at 4°C.
 - Discard the supernatant and resuspend the niosomal pellet in fresh PBS.
 - Alternatively, untrapped drug can be removed by dialysis.
- Storage:
 - Store the final Tioxolone niosomal formulation at 4°C for further characterization.

Protocol 2: Characterization of Tioxolone Niosomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

- Dilute the niosomal suspension with deionized water.
- Analyze the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.

- Perform the measurements in triplicate.

2. Determination of Entrapment Efficiency (%EE):

- Centrifuge a known volume of the niosomal suspension at 15,000 rpm for 1 hour at 4°C to separate the untrapped drug from the niosomes.
- Carefully collect the supernatant.
- Measure the concentration of free Tioxolone in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength).
- Calculate the %EE using the following formula: $\%EE = [(Total\ amount\ of\ Tioxolone - Amount\ of\ untrapped\ Tioxolone) / Total\ amount\ of\ Tioxolone] \times 100$

Protocol 3: In Vitro Drug Release Study

This protocol outlines a method to study the release of Tioxolone from the niosomal formulation over time using a dialysis bag method.[\[5\]](#)[\[6\]](#)

Materials:

- Tioxolone niosomal formulation
- Dialysis membrane (e.g., molecular weight cut-off 12-14 kDa)
- Phosphate Buffered Saline (PBS), pH 7.4
- Magnetic stirrer with a hot plate

Procedure:

- Soak the dialysis membrane in the release medium (PBS, pH 7.4) for 12 hours before use.
- Pipette a known volume (e.g., 2 mL) of the Tioxolone niosomal suspension into the dialysis bag and securely seal both ends.
- Immerse the dialysis bag in a beaker containing a specific volume (e.g., 100 mL) of PBS (pH 7.4).

- Place the beaker on a magnetic stirrer and maintain the temperature at $37 \pm 0.5^{\circ}\text{C}$ with constant, gentle stirring.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 2 mL) from the release medium.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
- Analyze the collected samples for Tioxolone concentration using a suitable analytical method.
- Calculate the cumulative percentage of drug release at each time point.

Data Presentation

The following tables present illustrative data for the characterization and in vitro release of Tioxolone niosomal formulations. This data is intended to be representative and may vary based on specific experimental conditions.

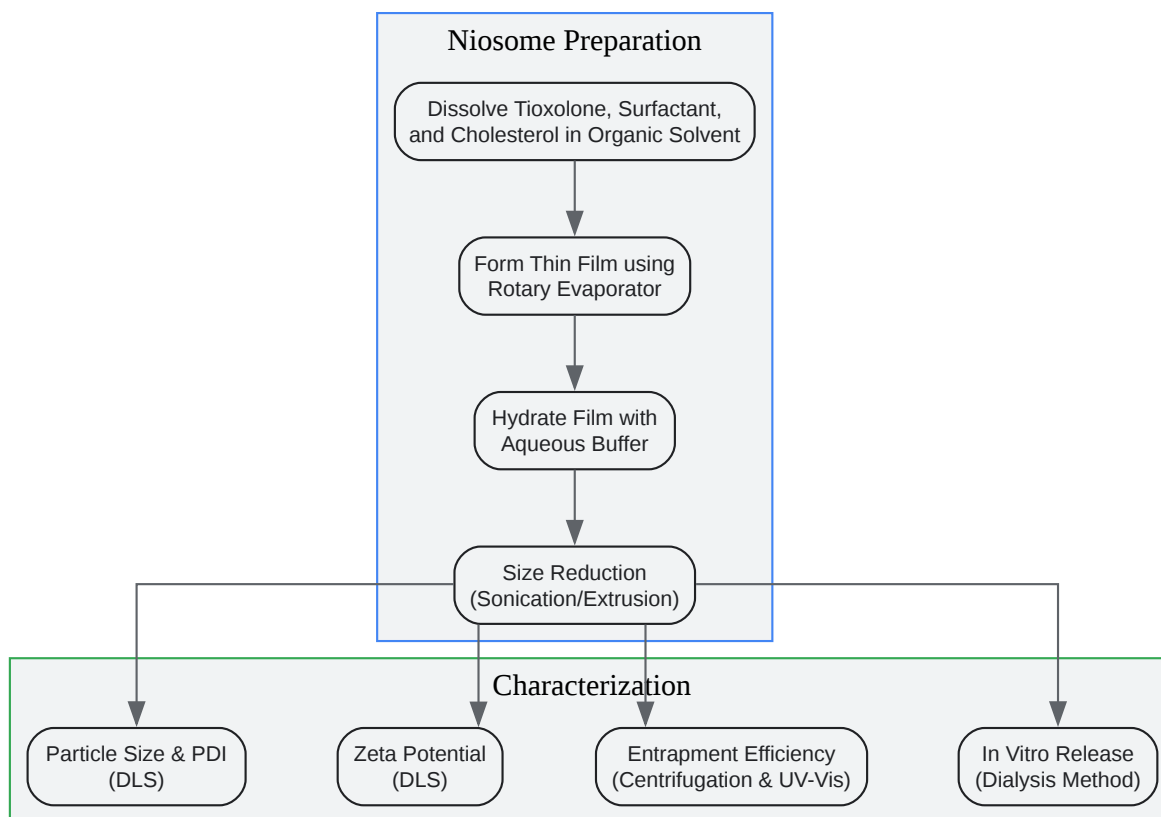
Table 1: Influence of Surfactant Type and Cholesterol Ratio on the Physicochemical Properties of Tioxolone Niosomes.

Formulation Code	Surfactant Type	Surfactant:Cholesterol (Molar Ratio)	Particle Size (nm) \pm SD	Polydispersity Index (PDI) \pm SD	Zeta Potential (mV) \pm SD	Entrapment Efficiency (%) \pm SD
TN-S1	Span 60	1:1	250 \pm 12.5	0.25 \pm 0.03	-35.2 \pm 2.1	75.6 \pm 3.8
TN-S2	Span 60	2:1	280 \pm 15.1	0.31 \pm 0.04	-32.8 \pm 1.9	82.5 \pm 4.1
TN-S3	Span 60	3:1	310 \pm 18.3	0.38 \pm 0.05	-30.5 \pm 2.5	85.1 \pm 4.3
TN-T1	Tween 60	1:1	350 \pm 20.2	0.42 \pm 0.06	-25.6 \pm 1.8	65.3 \pm 3.2
TN-T2	Tween 60	2:1	380 \pm 22.5	0.48 \pm 0.07	-22.1 \pm 1.5	68.9 \pm 3.5

Table 2: Illustrative In Vitro Release Profile of Tioxolone from Niosomal Formulations.

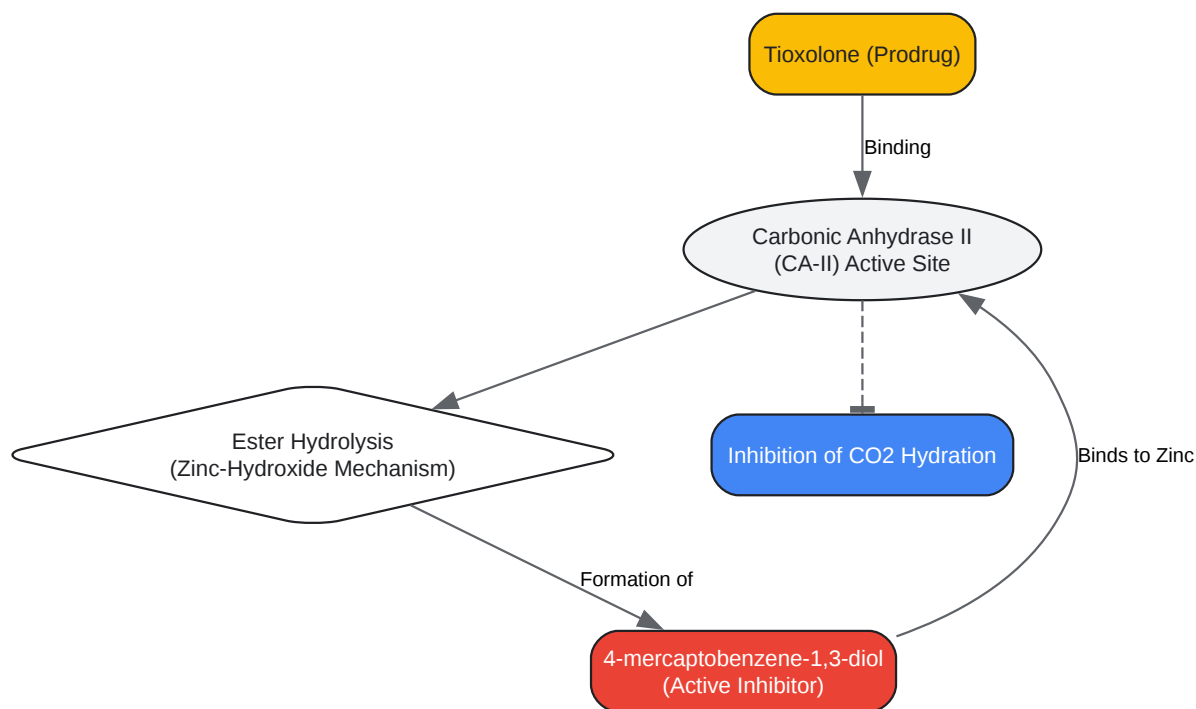
Time (hours)	Cumulative Release (%) - TN-S2	Cumulative Release (%) - Plain Tioxolone Solution
0.5	10.2 ± 1.1	35.8 ± 2.5
1	18.5 ± 1.5	60.2 ± 3.1
2	25.8 ± 2.0	85.6 ± 4.0
4	38.2 ± 2.8	98.1 ± 2.2
6	49.6 ± 3.5	-
8	60.1 ± 4.1	-
12	72.5 ± 4.8	-
24	85.3 ± 5.2	-

Visualizations



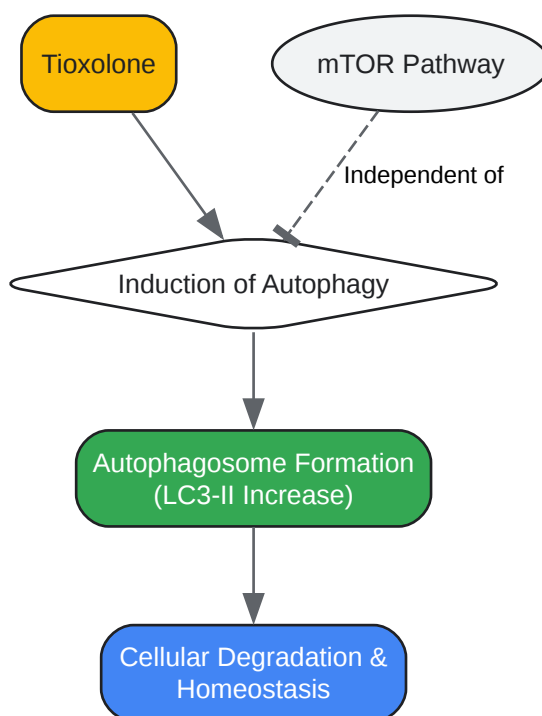
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Caption: Experimental workflow for the preparation and characterization of Tioxolone niosomes.



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Caption: Tioxolone's mechanism of action as a prodrug inhibitor of Carbonic Anhydrase II.[7][8]



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Caption: mTOR-independent autophagy induction pathway by Tioxolone.[9][10]

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